3beta-Ursodeoxycholic Acid-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

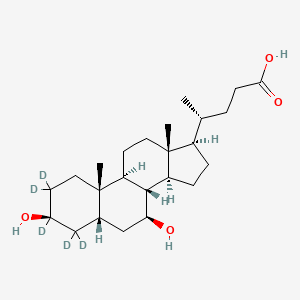

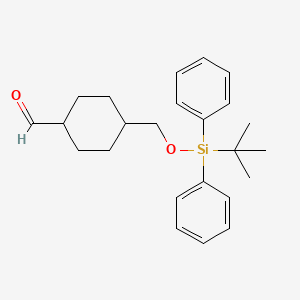

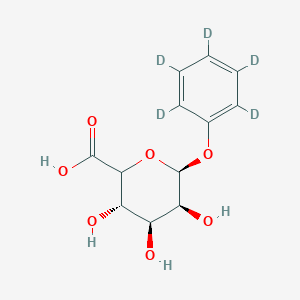

3beta-Ursodeoxycholic Acid-d5: is a deuterated analogue of 3beta-Ursodeoxycholic Acid, which is an impurity of Ursodiol. Ursodiol is used as an anticholelithogenic agent. The molecular formula of this compound is C24H35D5O4, and it has a molecular weight of 397.60. This compound is primarily used in metabolic research, environmental studies, and clinical diagnostics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electroreduction Method: Ursodeoxycholic acid can be prepared from 7-ketone lithocholic acid by stereoselective electroreduction. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are used as stereoselectivity additives during electroreduction.

Biological Synthesis: Ursodeoxycholic acid can also be synthesized biologically using free-enzyme catalysis or whole-cell synthesis.

Industrial Production Methods: The industrial production of ursodeoxycholic acid is based on the synthesis process outlined by Kanazawa. This involves the reduction of 7-ketolithocholic acid in n-propyl alcohol using metallic sodium, achieving a 14% yield. Other methods include catalytic hydrogenation using Raney nickel as the catalyst and beta-branched alcohols as the solvent, achieving yields of up to 97% .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Ursodeoxycholic acid undergoes reduction reactions, such as the electrochemical stereoselective reduction of 7-ketolithocholic acid.

Oxidation: Ursodeoxycholic acid can be oxidized to form various derivatives.

Substitution: Substitution reactions can occur at different positions on the ursodeoxycholic acid molecule.

Common Reagents and Conditions:

Reduction: Electrochemical reduction using DMSO, DMF, and NMP as additives.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Reduction: Ursodeoxycholic acid is the major product formed from the reduction of 7-ketolithocholic acid.

Oxidation: Oxidized derivatives of ursodeoxycholic acid.

Substitution: Substituted derivatives of ursodeoxycholic acid.

Aplicaciones Científicas De Investigación

Chemistry: 3beta-Ursodeoxycholic Acid-d5 is used as a chemical reference for identification, qualitative, and quantitative detection. It is also used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds.

Biology: In metabolic research, stable isotope labeling with this compound allows researchers to study metabolic pathways in vivo safely.

Medicine: Ursodeoxycholic acid has been shown to enhance antitumor immunity by degrading TGF-beta, restraining Treg cell differentiation and activation in tumor-bearing mice . It is also used in the treatment of liver diseases, such as primary biliary cirrhosis and primary sclerosing cholangitis .

Industry: this compound is used in environmental studies and clinical diagnostics.

Mecanismo De Acción

Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids from the bile acid pool. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . Ursodeoxycholic acid also increases bile acid flow and promotes the secretion of bile acids . In antitumor applications, it phosphorylates TGF-beta at the T282 site via the TGR5-cAMP-PKA axis, causing increased binding of TGF-beta to the carboxyl terminus of Hsc70-interacting protein (CHIP). CHIP ubiquitinates TGF-beta at the K315 site, initiating p62-dependent autophagic sorting and subsequent degradation of TGF-beta .

Comparación Con Compuestos Similares

Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid, used in the treatment of gallstones.

Cholic Acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.

Lithocholic Acid: A secondary bile acid used as a substrate in the synthesis of ursodeoxycholic acid.

Uniqueness: 3beta-Ursodeoxycholic Acid-d5 is unique due to its deuterated nature, which makes it useful in metabolic research and NMR studies. Its ability to enhance antitumor immunity and its use in the treatment of liver diseases further highlight its uniqueness .

Propiedades

Fórmula molecular |

C24H40O4 |

|---|---|

Peso molecular |

397.6 g/mol |

Nombre IUPAC |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

Clave InChI |

RUDATBOHQWOJDD-DYVLGIEGSA-N |

SMILES isomérico |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)

![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)

![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)